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Compound of Interest

Compound Name: 1IM-290

Cat. No.: B15585933

An In-depth Analysis of the Potent Cyclin-Dependent Kinase 9 Inhibitor

lIM-290, a semi-synthetic derivative of the natural product rohitukine, has emerged as a
promising orally bioavailable antineoplastic agent.[1][2][3] Developed by researchers at the
CSIR-Indian Institute of Integrative Medicine (11IM), this novel chemical entity has demonstrated
significant preclinical efficacy in various cancer models, particularly pancreatic and leukemia
cancers.[1][3][4] This technical guide provides a comprehensive overview of the antineoplastic
activity of 1lIM-290, detailing its mechanism of action, quantitative efficacy, and the
experimental protocols used in its evaluation. This document is intended for researchers,
scientists, and drug development professionals in the field of oncology.

Core Mechanism of Action: Potent Inhibition of Cdk-
9 and Induction of Apoptosis

lIM-290 exerts its anticancer effects primarily through the potent and selective inhibition of
Cyclin-Dependent Kinase 9 (Cdk-9).[1][5] Cdk-9 is a key transcriptional regulatory kinase, and
its inhibition by 11IM-290 leads to the suppression of survival signaling pathways in cancer cells.
This targeted action ultimately triggers programmed cell death, or apoptosis, through a p53-
dependent mitochondrial pathway.[5]

The p53-Dependent Mitochondrial Apoptosis Pathway

The induction of apoptosis by 11IM-290 is a well-orchestrated process initiated by the activation
of the tumor suppressor protein p53. This activation leads to a cascade of events within the
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mitochondria, the cell's powerhouses, culminating in cell death. Key molecular players in this
pathway include the upregulation of pro-apoptotic proteins such as PUMA and BAX, the
release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent
activation of caspase-3 and cleavage of PARP.[5]
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Figure 1: Simplified signaling pathway of llIM-290-induced apoptosis.
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Quantitative Efficacy of 11iIM-290

The antineoplastic activity of I1IM-290 has been quantified through various in vitro and in vivo
studies. The following tables summarize the key efficacy data.

In Vitro Efficacy: Cdk-9 Inhibition and Cell Growth
Inhibition

lIM-290 demonstrates potent inhibition of Cdk-9/T1 kinase activity and significant growth
inhibitory effects on various cancer cell lines.

Target Parameter Value Reference
Cdk-9/T1 IC50 1.9nM [1]
Molt-4 (Leukemia) GI50 <1.0 uM [1]
MIAPaCa-2

) GI50 <1.0 uM [1]
(Pancreatic)

Table 1: In vitro inhibitory activity of 11IM-290.

In Vivo Efficacy: Xenograft Models

In preclinical xenograft models, orally administered 11IM-290 has shown significant tumor
growth inhibition.

Xenograft
Cancer Type Model Dosage Outcome Reference
ode

) Significant tumor
Pancreatic MIAPaCa-2 50 mg/kg, p.o. o [6]
growth inhibition

Significant tumor
Colon HCT-116 50 mg/kg, p.o. o 3]
growth inhibition

) Increased
Leukemia Molt-4 50 mg/kg, p.o. ) [1]
survival
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Table 2: In vivo efficacy of IlIM-290 in xenograft models.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of 11IM-290 on cancer cell lines.
Materials:

e Cancer cell lines (e.g., MIAPaCa-2, Molt-4)

o 96-well plates

o 11IM-290 (dissolved in DMSO)

o Complete cell culture medium

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
e Microplate reader
Procedure:

o Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to
adhere overnight.

o Treat the cells with various concentrations of 11IM-290 (typically ranging from 0.01 to 100 pM)
for 48-72 hours. A vehicle control (DMSO) should be included.

 After the incubation period, add 20 pL of MTT solution to each well and incubate for 4 hours
at 37°C.
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e Remove the medium and add 150 pL of solubilization solution to dissolve the formazan
crystals.

» Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle-treated control cells and
determine the GI50 value.

MTT Assay Workflow

Seed Cells in n | Treatwith » | Incubate for n | Add MTT » | Incubate for Add Solubilization w | Measure Absorbance
96-well Plate =1 mm-290 "] 48-72 hours "] Solution " 4hours Solution = at 570 nm
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Figure 2: Workflow for the cell viability (MTT) assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis and necrosis in cells treated with
11IM-290.

Materials:

Cancer cell lines

IM-290

Annexin V-FITC Apoptosis Detection Kit

Binding Buffer

Propidium lodide (PI)

Flow cytometer

Procedure:
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o Seed cells in 6-well plates and treat with the desired concentration of 11IM-290 for 24-48
hours.

o Harvest the cells (including floating cells) and wash with cold PBS.

e Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10”6 cells/mL.
e Add 5 pL of Annexin V-FITC and 5 pL of PI to 100 uL of the cell suspension.
 Incubate the cells for 15 minutes at room temperature in the dark.

e Add 400 pL of 1X Binding Buffer to each tube.

e Analyze the samples by flow cytometry within one hour. Live cells are Annexin V and PI
negative, early apoptotic cells are Annexin V positive and Pl negative, and late
apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved
in the apoptotic pathway.

Materials:

o Cell lysates from 11IM-290 treated and untreated cells
o SDS-PAGE gels

o Transfer apparatus and membranes

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (e.g., anti-p53, anti-BAX, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-[3-
actin)

» HRP-conjugated secondary antibodies

e Chemiluminescent substrate
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e Imaging system
Procedure:

o Prepare cell lysates from treated and untreated cells and determine the protein
concentration.

o Separate equal amounts of protein (20-30 pg) on an SDS-PAGE gel.

o Transfer the separated proteins to a PVDF or nitrocellulose membrane.

e Block the membrane with blocking buffer for 1 hour at room temperature.
e Incubate the membrane with the primary antibody overnight at 4°C.

o Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.
e Wash the membrane again and add the chemiluminescent substrate.

» Visualize the protein bands using an imaging system. B-actin is typically used as a loading
control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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